3-Chloro-2-methyl-5-nitrobenzoic acid
Overview
Description
3-Chloro-2-methyl-5-nitrobenzoic acid is an organic compound with the molecular formula C8H6ClNO4. It is a derivative of benzoic acid, characterized by the presence of a chlorine atom, a methyl group, and a nitro group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-2-methyl-5-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 3-chloro-2-methylbenzoic acid. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group into the aromatic ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as crystallization and recrystallization to purify the final compound .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-methyl-5-nitrobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.
Major Products Formed
Substitution: Products depend on the nucleophile used. For example, using an amine can yield an amide derivative.
Reduction: The major product is 3-chloro-2-methyl-5-aminobenzoic acid.
Scientific Research Applications
3-Chloro-2-methyl-5-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-2-methyl-5-nitrobenzoic acid depends on its application. In biological systems, it may act as an inhibitor of specific enzymes by binding to their active sites. The nitro group can participate in redox reactions, affecting the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Chloro-2-methyl-5-nitrobenzoic acid is unique due to the presence of both a methyl group and a nitro group on the benzene ring, which can influence its chemical reactivity and physical properties. This combination of substituents can make it more suitable for specific applications compared to its analogs .
Properties
IUPAC Name |
3-chloro-2-methyl-5-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c1-4-6(8(11)12)2-5(10(13)14)3-7(4)9/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSIJDUSQILUHCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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